molecular formula C16H14N2O3 B7055316 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile

2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile

Cat. No.: B7055316
M. Wt: 282.29 g/mol
InChI Key: NQRTUCJWOIITNF-UHFFFAOYSA-N
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Description

2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a furan ring, and a benzonitrile moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile typically involves multiple steps, starting with the preparation of the furan and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to couple a boronic acid derivative of furan with a halogenated benzonitrile under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of 2-[[5-(Azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The azetidine ring is known to enhance the binding affinity of the compound to its targets, leading to increased biological activity. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of an azetidine ring and a furan ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[[5-(azetidine-1-carbonyl)furan-2-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-10-12-4-1-2-5-14(12)20-11-13-6-7-15(21-13)16(19)18-8-3-9-18/h1-2,4-7H,3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRTUCJWOIITNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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